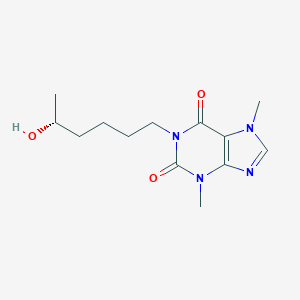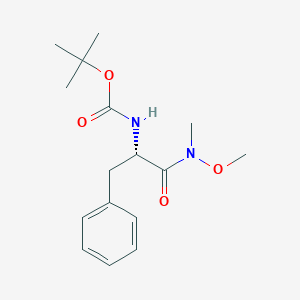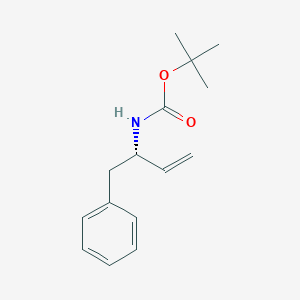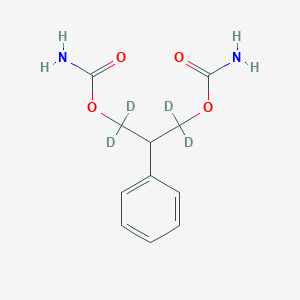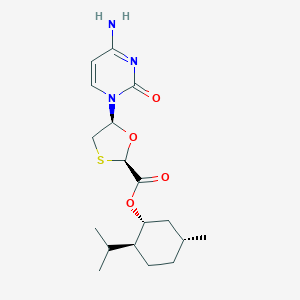
(2R,5S)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5S)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C18H27N3O4S and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Techniques
The compound has been synthesized through various multi-step procedures, including the transglycosylation process. For instance, Mao Liu et al. (2000) reported the synthesis of related compounds via transglycosylation of a silylated precursor with silylated 5-azacytosine and fluorosubstituted 3-deazacytosines, followed by deprotection steps. This method was evaluated for its potential in producing compounds with cytotoxic and antiviral activities against tumor cell lines and viruses like HIV-1 and HBV (Mao Liu et al., 2000).
Biological Evaluation
The biological evaluation of these compounds has shown promising results in in vitro studies. For example, synthesized compounds were tested for cytotoxicity against various tumor cell lines and antiviral activity against HIV-1 and HBV, highlighting the compound's potential in therapeutic applications (Mao Liu et al., 2000).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound (2R,5S)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate involves the protection of the hydroxyl group in the starting material, followed by the introduction of the oxathiolane ring. The amino group is then introduced through a nucleophilic substitution reaction. The final step involves the deprotection of the hydroxyl group and the carboxylate group to obtain the desired compound.", "Starting Materials": [ "2-Isopropyl-5-methylcyclohexanol", "5-bromo-2-chloro-1-(2-hydroxyethyl)-1,3-oxathiolane", "4-amino-2-oxopyrimidine", "Diisopropylcarbodiimide (DIC)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Ethyl acetate", "Methanol" ], "Reaction": [ { "Step 1": "Protection of the hydroxyl group in 2-Isopropyl-5-methylcyclohexanol using 4-(dimethylamino)pyridine (DMAP) and tert-butyldimethylsilyl chloride (TBDMS-Cl) in DMF to obtain TBDMS ether." }, { "Step 2": "Addition of 5-bromo-2-chloro-1-(2-hydroxyethyl)-1,3-oxathiolane to the TBDMS ether in the presence of DIPEA and DIC in DMF to obtain the oxathiolane ring." }, { "Step 3": "Introduction of the amino group through a nucleophilic substitution reaction of the bromine in the oxathiolane ring with 4-amino-2-oxopyrimidine in the presence of DIPEA and DIC in DMF." }, { "Step 4": "Deprotection of the TBDMS ether and the carboxylate group using TBAF in methanol and ethyl acetate to obtain the desired compound." } ] } | |
Número CAS |
147027-10-9 |
Fórmula molecular |
C18H27N3O4S |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate |
InChI |
InChI=1S/C18H27N3O4S/c1-10(2)12-5-4-11(3)8-13(12)24-16(22)17-25-15(9-26-17)21-7-6-14(19)20-18(21)23/h6-7,10-13,15,17H,4-5,8-9H2,1-3H3,(H2,19,20,23)/t11-,12+,13+,15+,17-/m0/s1 |
Clave InChI |
QMYKWNYBSBURDT-FLXYMXBTSA-N |
SMILES isomérico |
C[C@H]1CC[C@@H]([C@@H](C1)OC(=O)[C@H]2O[C@H](CS2)N3C=CC(=NC3=O)N)C(C)C |
SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=CC(=NC3=O)N)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=CC(=NC3=O)N)C(C)C |
Apariencia |
Powder |
Otros números CAS |
147126-73-6 |
Pictogramas |
Environmental Hazard |
Sinónimos |
(2R,5S)-5-(4-Amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic Acid _x000B_(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




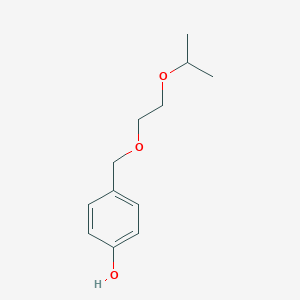
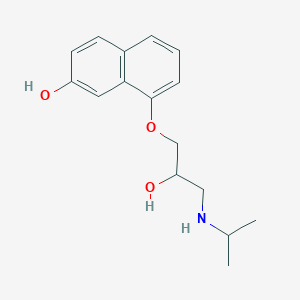



![trans-(-)-4-(4-Fluorophenyl)-1-methyl-3-[(4-toluenesulfonyloxy)methyl]piperidine](/img/structure/B23848.png)


